Cas no 76255-89-5 (8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one)

8-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a fluorinated carbazole derivative with potential applications in pharmaceutical and organic synthesis. Its fused heterocyclic structure, featuring a fluorine substituent, enhances its utility as a versatile intermediate for developing bioactive compounds. The fluorine atom can improve metabolic stability and binding affinity in drug design, making it valuable for medicinal chemistry research. The ketone functionality at the 1-position offers a reactive site for further derivatization, enabling the synthesis of diverse analogs. This compound's rigid scaffold is also of interest in materials science due to its electronic properties. High purity and well-defined synthetic routes ensure reproducibility for research applications.
8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one structure
76255-89-5 structure
商品名:8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one
CAS番号:76255-89-5
MF:C12H10NOF
メガワット:203.2123
MDL:MFCD20927313
CID:1117305
PubChem ID:12637882

8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one 化学的及び物理的性質

名前と識別子

    • 8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one
    • 8-fluoro-2,3,4,9-tetrahydrocarbazol-1-one
    • BDA25589
    • CS-0237636
    • EN300-185862
    • 76255-89-5
    • MDL: MFCD20927313
    • インチ: InChI=1S/C12H10FNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2
    • InChIKey: FFHGNKTVFARENQ-UHFFFAOYSA-N
    • ほほえんだ: C1CC2=C(C(=O)C1)NC3=C2C=CC=C3F

計算された属性

  • せいみつぶんしりょう: 203.074642105g/mol
  • どういたいしつりょう: 203.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 32.9Ų

8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-185862-0.1g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
0.1g
$140.0 2023-08-31
Enamine
EN300-185862-0.25g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
0.25g
$200.0 2023-08-31
Aaron
AR01BFZN-500mg
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
500mg
$540.00 2025-02-09
Enamine
EN300-185862-5g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
5g
$1448.0 2023-08-31
Aaron
AR01BFZN-10g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
10g
$2976.00 2023-12-14
1PlusChem
1P01BFRB-100mg
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
100mg
$275.00 2025-03-19
A2B Chem LLC
AW12455-1g
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
1g
$561.00 2024-04-19
A2B Chem LLC
AW12455-500mg
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
500mg
$429.00 2024-04-19
A2B Chem LLC
AW12455-100mg
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
100mg
$183.00 2024-04-19
A2B Chem LLC
AW12455-50mg
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
76255-89-5 95%
50mg
$134.00 2024-04-19

8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one 関連文献

8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-oneに関する追加情報

Recent Advances in the Study of 8-Fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one (CAS: 76255-89-5)

The compound 8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one (CAS: 76255-89-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential clinical implications.

Recent studies have highlighted the synthetic pathways for 8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one, with a particular emphasis on optimizing yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound, ensuring its structural integrity and reproducibility. These methodological advancements are critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, 8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one has demonstrated promising results in vitro and in vivo models. Preliminary data suggest its potential as a modulator of key signaling pathways involved in inflammation and neurodegeneration. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines, making it a candidate for further investigation in autoimmune diseases.

Furthermore, the pharmacokinetic and pharmacodynamic properties of 8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one have been explored in recent preclinical trials. The compound shows favorable bioavailability and a relatively low toxicity profile, which are essential attributes for its development as a therapeutic agent. However, challenges such as metabolic stability and tissue-specific distribution remain to be addressed in future research.

Looking ahead, the potential clinical applications of 8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one are vast. Researchers are particularly interested in its role in neurodegenerative disorders, given its ability to cross the blood-brain barrier and modulate neuronal activity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation from bench to bedside.

In conclusion, the compound 8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one (CAS: 76255-89-5) represents a promising avenue for drug discovery and development. Continued research into its mechanisms of action, optimization of synthetic routes, and thorough preclinical evaluation will be crucial for realizing its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its applications in medicine.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.